molecular formula C11H16O2 B13168917 7-Oxaspiro[5.6]dodec-9-en-1-one

7-Oxaspiro[5.6]dodec-9-en-1-one

Cat. No.: B13168917
M. Wt: 180.24 g/mol
InChI Key: MJWHJSKLAJAAAQ-UHFFFAOYSA-N
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Description

7-Oxaspiro[5.6]dodec-9-en-1-one is a spirocyclic compound characterized by a 12-membered bicyclic structure with a ketone functional group at position 1 and a double bond at position 7. The spiro junction connects a six-membered oxa-ring (oxygen-containing) and a seven-membered carbocyclic ring.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

7-oxaspiro[5.6]dodec-9-en-5-one

InChI

InChI=1S/C11H16O2/c12-10-6-2-4-8-11(10)7-3-1-5-9-13-11/h1,5H,2-4,6-9H2

InChI Key

MJWHJSKLAJAAAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC=CCO2)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[5.6]dodec-9-en-1-one typically involves the reaction of methyl-1-bromocycloheptane carboxylates with zinc and 1,3-diarylprop-2-en-1-ones . The reaction proceeds through the formation of a Reformatsky reagent, which adds to unsaturated ketones at the 1,4-positions, leading to the formation of intermediates that cyclize to form the desired spirocyclic compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Oxaspiro[5.6]dodec-9-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7-Oxaspiro[5.6]dodec-9-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 7-Oxaspiro[5.6]dodec-9-en-1-one exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through unique binding interactions. These interactions could modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Functional Groups: The ketone group in 7-Oxaspiro[5.6]dodec-9-en-1-one and 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one introduces polarity and hydrogen-bonding capacity, unlike non-ketone analogs (e.g., 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene) .

Synthesis Methods : FeBr₃-catalyzed Prins-Peterson reactions are effective for constructing [5.6] spiro systems with moderate yields (~49–53%), while oxidative cyclization (e.g., using PIFA) is employed for [4.5] systems .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Ketone-containing analogs : Strong carbonyl stretches at ~1788 cm⁻¹ (e.g., 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one) .
  • Alkene-containing analogs : C=C stretches appear at ~1640–1680 cm⁻¹ (e.g., 8-(oct-7-en-1-yl)-7-oxaspiro[5.6]dodec-10-ene) .
Nuclear Magnetic Resonance (NMR):
  • Spiro Junction : Protons near the spiro center (e.g., H4a/b in 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one) exhibit complex splitting (δ 2.34–2.93 ppm) due to restricted rotation .
  • Alkene Geometry : In 8-(oct-7-en-1-yl)-7-oxaspiro[5.6]dodec-10-ene, the trans-configuration of the C10 alkene is confirmed by coupling constants (J = 10–12 Hz) in ¹H-NMR .
Molecular Weight and Solubility:
  • Larger substituents (e.g., octenyl chains) increase molecular weight and hydrophobicity, reducing aqueous solubility. For example, 8-(oct-7-en-1-yl)-7-oxaspiro[5.6]dodec-10-ene (MW ~290) is reported as a colorless oil, whereas smaller analogs (e.g., 7-Fluoro-1-oxaspiro[4.5]deca-6,9-dien-8-one, MW 168.17) may exhibit higher crystallinity .

Biological Activity

7-Oxaspiro[5.6]dodec-9-en-1-one is a compound that has attracted attention in scientific research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique spirocyclic structure characterized by an oxaspiro framework. Its molecular formula is C11H16OC_{11}H_{16}O, and it features a carbonyl group that is critical for its biological activity. The presence of the spiro structure contributes to its conformational rigidity, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The carbonyl group can undergo nucleophilic attack, leading to modifications of biomolecules such as proteins and nucleic acids.
  • Induction of Oxidative Stress : The compound may enhance the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.
  • Inhibition of Enzymatic Activity : It may interfere with specific enzymes involved in metabolic processes, although further studies are needed to elucidate these interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative study assessed its efficacy against various bacterial strains, revealing promising results:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Organism
This compound32Escherichia coli
This compound32Staphylococcus aureus

The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis due to the electrophilic nature of the carbonyl group, which can react with nucleophilic sites in proteins and lipids.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. For instance, it was tested against human lung cancer cells (H-460), demonstrating a dose-dependent response:

Concentration (µM)Cell Viability (%)
0100
1585
3065
4540

At concentrations above 30 µM, significant cell death was observed, indicating moderate cytotoxicity. The compound's ability to induce apoptosis in these cells was attributed to ROS generation leading to oxidative stress.

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various oxaspiro derivatives, including this compound, found it effective against both E. coli and S. aureus, with an MIC of 32 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects on H-460 lung cancer cells, revealing that concentrations above 30 µM resulted in significant cell death, supporting its potential as a therapeutic agent in cancer treatment.

Safety and Toxicological Profile

While the biological activities are promising, assessing the safety profile of this compound is crucial. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain to be fully characterized.

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